Testosterone 17-Isocaprate

Description

Overview of Steroid Hormone Esters as Chemical Entities in Research Contexts

Steroid hormone esters are molecules synthesized through the chemical bonding of a steroid hormone to a carboxylic acid via an ester linkage. This structural modification is a common strategy in medicinal chemistry and biochemical research to alter the physicochemical properties of the parent steroid. semanticscholar.org For over half a century, synthetic alkyl esters of steroids have been recognized for their pharmacological utility. oup.com The esterification of steroid hormones, such as testosterone (B1683101), can influence their solubility, lipophilicity, and metabolic stability. semanticscholar.org In a research context, these esters serve as valuable tools to study the structure-activity relationships of steroid hormones and to develop prodrugs with modified pharmacokinetic profiles. nih.govendotext.org The presence of naturally occurring fatty acid esters of steroids has also been identified, further stimulating research into the biological roles of these compounds. oup.com

Significance of Esterification at the 17β-Position of Testosterone

The esterification of testosterone at its 17β-hydroxyl group is a key chemical modification that converts the biologically active hormone into an inactive prodrug. nih.govendotext.org This structural change significantly increases the lipophilicity of the testosterone molecule. The 17β-position is a primary site for metabolic reactions, and its esterification can protect the testosterone molecule from rapid degradation in the body. From a research perspective, the nature of the fatty acid chain attached at this position allows for the systematic investigation of how chain length and structure affect the rate of hydrolysis and subsequent release of active testosterone. nih.govendotext.org This has led to the synthesis and study of a wide array of testosterone esters with varying aliphatic and aromatic chains. semanticscholar.org

Research Trajectories for Long-Chain Fatty Acid Esters in Chemical Biology

The study of long-chain fatty acid esters of steroids, including testosterone, is an active area of research in chemical biology. These esters are naturally occurring metabolites, and their presence in tissues like fat suggests they may have important physiological roles. nih.govnih.gov Research is focused on understanding the enzymes responsible for the synthesis and hydrolysis of these steroidal esters. nih.gov For instance, studies have shown that different enzymes are involved in the esterification of various steroid families, and the fatty acid composition of these esters can be highly specific. nih.gov

Chemical Properties of Testosterone 17-Isocaprate

| Property | Value |

| Chemical Name | (17β)-17-[(4-Methyl-1-oxopentyl)oxy]androst-4-en-3-one |

| Synonyms | Testosterone isocaproate, Testosterone 4-methylpentanoate |

| CAS Number | 15262-86-9 |

| Molecular Formula | C25H38O3 |

| Molecular Weight | 386.57 g/mol |

| Appearance | White to off-white powder |

| Solubility | Practically insoluble in water, very soluble in acetone (B3395972) and methylene (B1212753) chloride, freely soluble in fatty oils. chemicalbook.com |

| Melting Point | 79-80 °C |

This data is compiled from multiple sources. chemicalbook.comcymitquimica.comsigmaaldrich.com

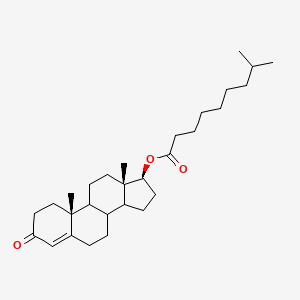

Structure

3D Structure

Properties

Molecular Formula |

C29H46O3 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

[(10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 8-methylnonanoate |

InChI |

InChI=1S/C29H46O3/c1-20(2)9-7-5-6-8-10-27(31)32-26-14-13-24-23-12-11-21-19-22(30)15-17-28(21,3)25(23)16-18-29(24,26)4/h19-20,23-26H,5-18H2,1-4H3/t23?,24?,25?,26-,28-,29-/m0/s1 |

InChI Key |

NMHQORUVKFYTQP-SSRQPSIZSA-N |

Isomeric SMILES |

CC(C)CCCCCCC(=O)O[C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(C)CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Testosterone 17 Isocaprate

Classical Esterification Techniques

Traditional methods for the synthesis of testosterone (B1683101) esters, including the 17-isocaproate derivative, have historically relied on well-established organic chemistry reactions. These techniques are characterized by the use of highly reactive acylating agents and are often conducted under harsh conditions.

Acid Anhydride (B1165640) and Acyl Chloride Mediated Synthesis of Testosterone Esters

The esterification of testosterone is commonly achieved using activated carboxylic acid derivatives such as acid anhydrides or acyl chlorides. oup.com The general principle involves the reaction of the 17β-hydroxyl group of testosterone with the acylating agent, which for Testosterone 17-Isocaprate would be isocaproyl chloride or isocaproic anhydride.

Acyl Chloride Method: This is a prevalent and efficient approach for synthesizing testosterone esters. oup.com The reaction typically involves dissolving testosterone in an anhydrous solvent, such as dichloromethane (B109758) (CH2Cl2) or pyridine (B92270), and then adding the corresponding acyl chloride (e.g., isocaproyl chloride). oup.comgoogle.com A base, commonly triethylamine (B128534) (Et3N) or pyridine, is added to neutralize the hydrochloric acid byproduct formed during the reaction. oup.comoup.com The reaction can be performed at room temperature or with gentle heating and is often allowed to proceed for several hours to ensure completion. oup.com Yields for this method are generally high, with reports of up to 87% for various testosterone esters. oup.com

Acid Anhydride Method: Alternatively, an acid anhydride can be used as the acylating agent. In this procedure, testosterone is typically heated with the acid anhydride in the presence of a base like pyridine, which also serves as the solvent. For instance, a common procedure involves heating testosterone with the anhydride at elevated temperatures (e.g., 125°C) for a short period, followed by quenching with water to isolate the product. oup.com This method is also used for creating mixtures of esters by reacting testosterone with a combination of different acid anhydrides. oup.com

A comparative overview of these classical methods is presented below:

Table 1: Comparison of Classical Synthesis Methods for Testosterone Esters| Feature | Acyl Chloride Method | Acid Anhydride Method |

|---|---|---|

| Acylating Agent | Isocaproyl Chloride | Isocaproic Anhydride |

| Common Solvents | Dichloromethane (CH2Cl2), Pyridine oup.comoup.comgoogle.com | Pyridine oup.com |

| Base/Catalyst | Triethylamine (Et3N), Pyridine, DMAP oup.comoup.com | Pyridine oup.com |

| Typical Conditions | Room temperature to moderate heat, 24h oup.com | Elevated temperature (e.g., 125°C), 30 min oup.com |

| Reported Yields | High (e.g., 41-87%) mdpi.com | Generally good |

| Byproduct | Hydrochloric Acid (HCl) | Carboxylic Acid |

Catalyst Systems in Traditional Steroid Esterification

The efficiency of classical esterification is significantly enhanced by the use of catalysts. Basic amine catalysts are standard in these reactions. oup.com

Pyridine: Often used in excess, pyridine functions as both a solvent and a base to neutralize the acidic byproducts. oup.comgoogle.com

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient acylation catalyst, often used in small, catalytic amounts alongside a stoichiometric base like triethylamine. oup.comoup.com It operates by forming a highly reactive acylpyridinium intermediate, which is then attacked by the steroid's hydroxyl group. The use of catalytic DMAP can significantly accelerate the reaction rate.

Triethylamine (Et3N): This is another common base used to scavenge the acid generated, particularly in acyl chloride-mediated reactions conducted in solvents like dichloromethane. oup.com

Beyond amine bases, Lewis acid catalysts have also been explored for steroid esterification. For example, ferric chloride hexahydrate (FeCl3·6H2O) has been shown to be a versatile and efficient catalyst for the esterification of steroid alcohols with fatty acids under azeotropic reflux conditions. rsc.orgacs.org This method presents a more environmentally friendly option compared to processes requiring large volumes of hazardous reagents. rsc.org Polymer-supported catalysts, such as immobilized p-toluenesulfonic acid (p-TsOH), have also been developed to facilitate easier separation and recycling, contributing to greener chemical processes. oup.com

Advanced Synthetic Approaches

In response to the drawbacks of classical methods, which include the use of hazardous materials and often harsh reaction conditions, advanced synthetic approaches have been developed. Enzymatic methods, in particular, offer significant advantages in terms of selectivity and sustainability. rsc.org

Enzymatic Esterification for Steroid Synthesis

Biocatalysis, utilizing enzymes such as lipases, provides a powerful alternative for the synthesis of steroid esters. These methods are lauded for their mild reaction conditions, minimal byproduct formation, and high degree of selectivity. rsc.org The enzymatic process typically involves the esterification of the steroid with a suitable acyl donor, which can be a free fatty acid or a simple ester thereof (via transesterification).

Lipase-Catalyzed Esterification Optimization

The success of enzymatic esterification hinges on the careful optimization of several reaction parameters. Lipases are the most commonly employed enzymes for this purpose due to their stability and activity in non-aqueous environments. nih.gov

Key parameters for optimization include:

Enzyme Selection: Different lipases exhibit varying levels of activity and selectivity. Lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) and lipases from Aspergillus oryzae are frequently cited as highly effective for steroid modifications. conicet.gov.argoogle.com

Reaction Medium: The choice of solvent is critical. While enzymatic esterification can occur in organic solvents, the use of greener media like natural deep eutectic solvents (NADESs) is an area of active research. mdpi.com These solvents can enhance enzyme stability and substrate solubility. mdpi.com

Acyl Donor: The nature of the acyl donor (e.g., isocaproic acid vs. a simple ester like ethyl isocaproate) can influence reaction rates and equilibrium position.

Temperature: Enzymatic reactions are sensitive to temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Optimal temperatures must be determined for each specific enzyme and system. nih.gov

Substrate and Enzyme Ratios: The molar ratio of the acyl donor to the steroid, as well as the concentration of the enzyme, are crucial for maximizing conversion and yield. conicet.gov.arnih.gov

Table 2: Parameters for Optimization in Lipase-Catalyzed Steroid Esterification

| Parameter | Description | Significance |

|---|---|---|

| Lipase Source | Enzyme from different microorganisms (e.g., Candida antarctica, Aspergillus oryzae). conicet.gov.argoogle.com | Determines catalytic efficiency, stability, and selectivity. |

| Immobilization | Free or immobilized enzyme (e.g., Novozym 435). mdpi.com | Affects enzyme stability, reusability, and ease of product separation. |

| Reaction Medium | Organic solvents, ionic liquids, deep eutectic solvents (NADESs). mdpi.com | Influences enzyme activity, stability, and substrate solubility. |

| Temperature | The operational temperature of the reaction. nih.gov | Balances reaction rate against enzyme stability. |

| Water Activity | The amount of water in the reaction medium. nih.gov | Crucial for maintaining lipase conformational flexibility and activity in non-aqueous media. |

| Substrate Ratio | Molar ratio of acyl donor to the steroid. conicet.gov.ar | Affects the thermodynamic equilibrium and can drive the reaction towards product formation. |

Regioselectivity and Stereoselectivity in Enzymatic Reactions

One of the most significant advantages of enzymatic synthesis is the high degree of selectivity achievable, which is often difficult to obtain with classical chemical methods. researchgate.net

Regioselectivity: Steroid molecules often possess multiple hydroxyl groups. Enzymes can selectively acylate a specific position. For instance, lipases have demonstrated a high preference for acylating the primary hydroxyl group at C-21 in corticosteroids like hydrocortisone, leaving other secondary and tertiary hydroxyls untouched. conicet.gov.ar In the case of testosterone, which has a secondary hydroxyl group at C-17 and a ketone at C-3, lipases can selectively catalyze esterification at the 17-OH position with remarkable precision. google.com This high regioselectivity prevents the formation of undesired byproducts and simplifies purification processes. google.com

Stereoselectivity: Enzymes are chiral catalysts and can distinguish between different stereoisomers of a substrate or create a specific stereoisomer of a product. Cytochrome P450 monooxygenases, for example, can be engineered through directed evolution to achieve nearly perfect regio- and diastereoselective hydroxylation at specific carbon atoms on the steroid nucleus, such as the C-16 position. acs.org While esterification at the C-17 position of testosterone does not involve creating a new chiral center on the steroid core, the enzyme's active site provides a highly specific three-dimensional environment that ensures the reaction occurs exclusively at the 17-beta hydroxyl group.

This inherent selectivity of enzymes like lipases makes them ideal tools for the clean and efficient synthesis of specific steroid esters like this compound, aligning with the principles of green chemistry. researchgate.net

Microwave-Assisted Organic Synthesis of Testosterone Esters

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient esterification of testosterone. This technique significantly accelerates reaction rates, often reducing reaction times from hours to mere minutes. semanticscholar.orgresearchgate.net

Solvent-Free Reaction Conditions

A key advancement in the synthesis of testosterone esters is the development of solvent-free reaction conditions, often coupled with microwave irradiation. semanticscholar.orgresearchgate.net This approach eliminates the need for hazardous organic solvents, which are a major source of chemical waste. researchgate.net In a notable study, the esterification of testosterone was achieved in as little as 2.5 minutes under solvent-free, microwave-assisted conditions, yielding testosterone esters in a range of 33–96%. semanticscholar.orgresearchgate.net This method not only enhances efficiency but also simplifies the work-up procedure, as the removal of a solvent is no longer necessary. semanticscholar.org

Recyclable Heterogeneous Catalysis (e.g., Polymer-Supported Tosylic Acid)

The use of recyclable heterogeneous catalysts is another cornerstone of green chemistry in steroid synthesis. researchgate.net Polymer-supported tosylic acid has proven to be a highly effective and recyclable catalyst for the microwave-assisted, solvent-free esterification of testosterone. semanticscholar.orgresearchgate.net This solid-supported catalyst can be easily separated from the reaction mixture and reused for multiple reaction cycles without a significant loss of activity. semanticscholar.orgresearchgate.net In fact, studies have shown an unexpected improvement in reaction efficiency upon catalyst recycling, suggesting the potential for reducing catalyst loading in subsequent runs. researchgate.net The combination of a recyclable catalyst with solvent-free, microwave-assisted conditions presents a cost-effective and environmentally benign methodology for testosterone ester synthesis. semanticscholar.org

Green Chemistry Principles in Steroid Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of steroids to create more sustainable and environmentally friendly processes. researchgate.netresearchgate.net Key strategies include the use of heterogeneous catalysts, microwave technology, and ionic liquids as alternative solvents. researchgate.net These approaches aim to maximize reaction efficiency while minimizing the use and generation of hazardous substances. researchgate.net

The development of atom-economical oxidative esterification using recyclable heterogeneous catalysts and green oxidants like oxygen is a significant area of research. acs.org For instance, a hydrotalcite-supported bimetallic catalyst (CuMn/HT) has been used for the aerobic oxidative esterification of α-hydroxy ketones and alcohols under neat conditions, demonstrating the potential for clean and scalable organic transformations. acs.org Such methods avoid the use of stoichiometric amounts of hazardous reagents and additives often required in traditional synthesis. acs.org

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing synthetic yields and reaction efficiencies is a continuous effort in the production of testosterone esters. Traditional methods for testosterone ester synthesis, such as those using acid chlorides with a triethylamine/4-dimethylaminopyridine (Et3N/DMAP) catalytic system, can result in yields ranging from 41-87% over a 24-hour period. researchgate.net However, these methods often involve hazardous reagents and produce significant waste. researchgate.net

Microwave-assisted synthesis under solvent-free conditions has been shown to dramatically improve both yield and efficiency. In one study, the microwave-assisted synthesis of various testosterone esters using a polymer-supported tosylic acid catalyst resulted in high yields (65-96%) and excellent purity (>97%) in just 2.5 minutes. semanticscholar.org The rapid reaction time is a significant improvement over conventional heating methods. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role. For example, the use of a recyclable polymer-supported tosylic acid catalyst not only improves sustainability but can also enhance reaction efficiency upon reuse. researchgate.net Further optimization of reaction parameters such as temperature, catalyst loading, and substrate ratios continues to be an active area of research to maximize the output of desired testosterone esters. mdpi.com

Table 1: Comparison of Synthetic Methods for Testosterone Esters

| Method | Catalyst | Conditions | Reaction Time | Yield | Reference |

| Conventional | Et3N/DMAP | Anhydrous CH2Cl2, 25 °C | 24 h | 41-87% | researchgate.net |

| Microwave-Assisted | Polymer-supported tosylic acid | Solvent-free, 100 °C, 200 W | 2.5 min | 65-96% | semanticscholar.org |

Chemical Transformations at the Steroid Core (Excluding Therapeutic Modification)

Chemical transformations of the steroid core, beyond the esterification at the 17-position, are essential for creating a diverse range of steroidal compounds. These modifications can involve various reactions such as oxidations, reductions, and rearrangements. researchgate.netnih.gov

For instance, the selective reduction of the 3-keto group of 4-androstenedione is a key step in the synthesis of testosterone itself, with methods achieving yields as high as 93%. google.com Enzymatic reactions, utilizing hydroxysteroid dehydrogenases, also play a crucial role in the interconversion of ketone and alcohol functionalities on the steroid nucleus. fiveable.me

Other transformations include the introduction of hydroxyl groups at various positions of the steroid backbone, such as the 1β-hydroxytestosterone. chemrxiv.org The synthesis of such derivatives often involves multi-step sequences, including epoxidation and stereoselective reduction. chemrxiv.org These chemical modifications are fundamental to exploring the structure-activity relationships of steroidal molecules and for the synthesis of new chemical entities, though not necessarily for direct therapeutic use.

Biotransformation Pathways and Hydrolytic Kinetics of Testosterone 17 Isocaprate Pre Clinical and in Vitro Investigations

Enzymatic Hydrolysis of the 17β-Ester Bond

The conversion of testosterone (B1683101) 17-isocaproate to its active form, testosterone, is initiated by the enzymatic hydrolysis of the ester linkage at the C17β position. This reaction is a crucial determinant of the compound's pharmacokinetic profile.

Characterization of Esterase Activity in Biological Systems (In Vitro)

In vitro studies have demonstrated that esterase enzymes present in various biological systems are responsible for the hydrolysis of testosterone esters. These enzymes are widely distributed throughout the body, with significant activity found in the liver, lungs, kidneys, and pancreas nih.govnih.gov. Research indicates that these are often "nonspecific" esterases capable of acting on a variety of steroid esters oup.com.

Studies using tissue extracts from rats and dogs have shown that tissues such as the liver, lung, pancreas, and renal cortex are highly effective in the enzymatic hydrolysis of acyl esters nih.govnih.gov. In humans, tissues including the myometrium, endometrium, gastric mucosa, and placenta possess the ability to cleave steroid esters, indicating a widespread capacity for this metabolic conversion nih.gov. The rapid hydrolysis of testosterone esters in the blood is so efficient that intravenously administered testosterone enanthate and free testosterone exhibit nearly identical pharmacokinetics wikipedia.org.

Influence of Ester Side Chain Length on Hydrolysis Rates and Mechanisms

The rate of hydrolysis and, consequently, the duration of action of testosterone esters are significantly influenced by the length and structure of the ester side chain sarmshgpharm.comnih.gov. Generally, an inverse relationship exists between the length of the fatty acid chain and the rate of hydrolysis.

Short-chain esters , such as testosterone propionate, are hydrolyzed more rapidly, leading to a quicker release of testosterone but a shorter duration of action sarmshgpharm.com.

Long-chain esters , like testosterone enanthate and decanoate (B1226879), are hydrolyzed more slowly, resulting in a sustained release of the active hormone and a prolonged half-life sarmshgpharm.com.

This principle is supported by findings that hydrolysis rates of aryl carboxylic acid esters of testosterone tend to decrease as the carbon chain length increases nih.gov. However, the specific tissue can also play a role. For instance, one study found that in female subcutaneous fatty tissue, the cleavage rate of long-chain oenanthates was considerably greater than that of the corresponding short-chain acetate (B1210297) esters. In contrast, tissues like the gastric mucosa and placenta were observed to split short-chain esters more rapidly nih.gov. This suggests that tissue-specific enzyme expression can modulate the hydrolysis kinetics of different testosterone esters.

The lipophilicity of the ester also plays a role. Longer ester chains increase lipid solubility, which allows the compound to be stored in adipose tissue and released slowly over time sarmshgpharm.com.

| Ester Chain Length | General Rate of Hydrolysis | Rate of Testosterone Release | Duration of Action | Example Ester |

|---|---|---|---|---|

| Short | Faster | Rapid | Short | Testosterone Propionate |

| Long | Slower | Sustained | Long | Testosterone Enanthate |

Comparative Enzymatic Hydrolysis Studies with Various Lipases (e.g., Candida antarctica, Aspergillus oryzae)

Lipases, a subclass of esterases, have been investigated for their ability to hydrolyze testosterone esters, particularly in biotechnological applications. Specific lipases have been found to be highly effective and regioselective catalysts for this reaction.

Research has surprisingly found that lipases from Aspergillus oryzae and Candida antarctica A can achieve complete hydrolysis of testosterone esters google.com. These enzymes are noted for their high chemical purity of the resulting testosterone because the reaction is extremely regioselective, preserving the optical configuration at the 17-position and avoiding the formation of impurities google.com. Candida antarctica lipase (B570770) B (CALB) is a well-known, powerful catalyst active on a broad range of esters researchgate.net. While CALB's activity is extensive, its efficiency can be influenced by the structure of the carboxylic acid, with a preference for unbranched fatty acids nih.gov. In contrast to lipases, some esterases show only partial hydrolysis for certain esters; for example, a cell-free preparation from Penicillium lilacinum readily hydrolyzed testosterone acetate but only partially hydrolyzed testosterone propionate, while testosterone oenanthate was unaffected google.com.

| Enzyme Source | Enzyme Type | Observed Efficacy on Testosterone Esters | Reference |

|---|---|---|---|

| Aspergillus oryzae | Lipase | Complete and highly regioselective hydrolysis. | google.com |

| Candida antarctica A | Lipase | Complete and highly regioselective hydrolysis. | google.com |

| Penicillium lilacinum | Esterase | Readily hydrolyzes acetate, partially hydrolyzes propionate, and does not affect oenanthate. | google.com |

Metabolic Fate in Model Organisms and Cell-Free Systems

Following the hydrolysis of the isocaproate ester, the liberated testosterone molecule undergoes extensive metabolism. Pre-clinical and in vitro models, including microbial and animal systems, have been instrumental in mapping these biotransformation pathways. The primary metabolic processes involve both oxidative and reductive reactions.

Oxidative Biotransformations (e.g., Hydroxylation, Dehydrogenation) in Non-Human Models

Once testosterone is released, it is subject to a variety of oxidative transformations. These reactions are critical for both the activation and degradation of the hormone.

Dehydrogenation/Oxidation: A key metabolic step is the oxidation of the 17β-hydroxyl group to a 17-ketone, converting testosterone into androst-4-ene-3,17-dione (androstenedione) nih.govresearchgate.net. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. This conversion is a common pathway observed in various biological systems, including fungal and bacterial cultures nih.govresearchgate.net.

Hydroxylation: Fungal models have proven particularly useful for studying hydroxylation reactions. For instance, incubation of testosterone with the fungus Penicillium pinophilum resulted in the formation of hydroxylated metabolites, including 14α-hydroxytestosterone and 11α-hydroxytestosterone nih.govresearchgate.net. Another study using different filamentous fungi identified 6β-hydroxytestosterone as a major metabolite bohrium.com. These hydroxylation reactions represent a significant pathway for steroid modification and detoxification.

Inactivation and degradation of testosterone primarily occur in the liver through these oxidative mechanisms, which prepare the molecule for subsequent conjugation and excretion mdpi.com.

Reductive Pathways and Stereoisomer Formation in Microbial or Animal Systems

Alongside oxidation, reductive pathways play a crucial role in the metabolism of testosterone, often leading to the formation of various stereoisomers with differing biological activities.

5α-Reduction: In many target tissues, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase mdpi.commdpi.com. This is a major pathway in tissues like the prostate and skin. Further reduction of DHT can lead to metabolites such as 5α-androstane-3α,17β-diol nih.gov.

Stereoisomer Formation: The metabolism of testosterone can lead to the formation of stereoisomers, such as its 17α-epimer, epitestosterone. In cattle, 17α-testosterone is a primary metabolite of 17β-testosterone (the natural form), a conversion catalyzed by 17α-hydroxysteroid oxidoreductase scielo.brscielo.br.

Microbial Reductions: Microbial systems also exhibit reductive capabilities. Penicillium crustosum has been shown to metabolize testosterone into reduced products, including 5α-dihydrotestosterone, 3α-hydroxy-5β-androstan-17-one, and 5α-androstane-3,17-dione researchgate.net. Furthermore, gut bacteria have been identified to encode reductases that biotransform steroid hormones, highlighting the role of the microbiome in steroid metabolism nih.gov.

| Pathway | Reaction Type | Key Enzyme(s) | Major Metabolite(s) | Biological System Example |

|---|---|---|---|---|

| 17-Oxidation | Oxidative (Dehydrogenation) | 17β-Hydroxysteroid Dehydrogenase | Androst-4-ene-3,17-dione | Fungal cultures, Animal liver |

| Hydroxylation | Oxidative | Cytochrome P450 enzymes | 6β-, 11α-, 14α-hydroxytestosterone | Fungal cultures (e.g., Penicillium) |

| A-Ring Reduction | Reductive | 5α-Reductase | 5α-Dihydrotestosterone (DHT) | Animal target tissues (e.g., prostate) |

| Epimerization | Reductive/Isomerization | 17α-Hydroxysteroid oxidoreductase | 17α-Testosterone (Epitestosterone) | Cattle |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) of Metabolites in Non-Human Matrices

Following the initial hydrolysis of the isocaproate ester, testosterone undergoes further metabolism, including Phase II conjugation reactions. In non-human matrices, these pathways are crucial for increasing the water solubility of the metabolites, thereby facilitating their excretion.

Sulfation:

In equine models, following the administration of testosterone esters like testosterone propionate, a significant metabolic pathway is sulfation. frontiersin.org An untargeted metabolomics approach identified elevated levels of ten sulfated steroid metabolites in equine urine. frontiersin.org Among these, 5α-androstane-3β,17α-diol 3-sulfate was identified as a previously unreported equine metabolite of testosterone. frontiersin.org Studies have shown that for some steroid metabolites, there are higher levels of sulfate (B86663) conjugation compared to glucuronidation in horses. frontiersin.org The process of sulfation involves the transfer of a sulfo group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid molecule. bioscientifica.com This reaction is catalyzed by sulfotransferase enzymes. bioscientifica.com While sulfated steroids are generally considered inert metabolic end-products, they can also act as a circulating reservoir, which can be converted back to active steroids by the action of steroid sulfatase (STS). bioscientifica.comnih.gov

Glucuronidation:

Glucuronidation is another major Phase II metabolic pathway for testosterone and its metabolites. viamedica.pl This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers a glucuronic acid moiety to the steroid molecule, making it more polar and easily excretable in urine. viamedica.plfrontiersin.org In vitro studies using non-human systems have explored the activity of UGT enzymes on testosterone. For instance, research on rat liver microsomes has been used to study the inhibitory effects of various compounds on testosterone glucuronidation. frontiersin.org These studies help in understanding the kinetics and specificity of different UGT isozymes, such as UGT2B7, UGT2B15, and UGT2B17, which are known to be involved in androgen metabolism. viamedica.plfrontiersin.orgnih.gov

The table below summarizes the key conjugation reactions of testosterone metabolites observed in non-human matrices.

| Conjugation Reaction | Enzyme Family | Key Metabolites (Non-Human) | Matrix/Model | Significance |

|---|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | Testosterone sulfate, 5α-androstane-3β,17α-diol 3-sulfate, Epiandrosterone sulfate | Equine Urine | Major pathway for excretion; potential reservoir for active steroids. frontiersin.orgnih.govnih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Testosterone glucuronide, Androsterone glucuronide, Etiocholanolone glucuronide | Rat Liver Microsomes | Detoxification and elimination pathway. frontiersin.orgnih.gov |

Specific Biotransformation Mechanisms (e.g., 3β/17β-Hydroxysteroid Dehydrogenase Activity on Steroid Esters)

The biotransformation of testosterone 17-isocaproate begins with the cleavage of the ester bond, a reaction catalyzed by non-specific esterases present in blood and tissues, to release active testosterone. excelmale.com Following this hydrolysis, the testosterone molecule is a substrate for various enzymes, including hydroxysteroid dehydrogenases (HSDs).

The enzyme 3β/17β-hydroxysteroid dehydrogenase (3β/17β-HSD) is a key player in steroid metabolism. nih.gov It is a member of the short-chain dehydrogenases/reductases (SDR) superfamily and catalyzes the reversible oxidation and reduction of hydroxyl/keto groups at the C3 and C17 positions of the steroid nucleus. acs.org

In various microorganisms, this enzyme is crucial for steroid degradation. For example, in Comamonas testosteroni, 3β/17β-HSD is a steroid-inducible enzyme that acts on a wide range of androgens and other steroid compounds. nih.govacs.org Kinetic studies have revealed that it possesses a single catalytic site that can accommodate both 3β- and 17β-dehydrogenation activities. nih.gov The degradation of testosterone in this bacterium is highly dependent on the activity of 3β/17β-HSD. mdpi.com

Fungal species also utilize HSD enzymes for steroid biotransformation. Studies involving the fungus Cochliobolus lunatus have identified a 17β-HSD that can be expressed in other microorganisms, like Mycobacterium smegmatis, to efficiently convert androst-4-ene-3,17-dione (AD) into testosterone. nih.govmdpi.com This demonstrates the reductive activity of 17β-HSD, which is essential for testosterone synthesis from its precursor. Similarly, fungi from the genus Fusarium have been shown to reduce AD at the 17-position to produce testosterone. nih.gov

The reactions catalyzed by these enzymes are NAD(H) or NADP(H) dependent. nih.gov The direction of the reaction—whether oxidation or reduction—is influenced by the cellular concentration of these cofactors. nih.gov For instance, the conversion of androstenedione to testosterone is a reduction that requires a reduced cofactor like NADPH. researchgate.net

In Vitro Biotransformation Kinetics

In vitro studies using microbial cultures provide valuable insights into the biotransformation kinetics of testosterone esters. These investigations reveal the rate of hydrolysis of the ester and the subsequent transformations of the testosterone molecule.

A study on the metabolism of several testosterone esters, including testosterone isocaproate, by various fungi (Absidia coerulea, Acremonium roseum, Aphanocladium album, and Rhodotorula mucilaginosa) demonstrated that the primary step is the hydrolysis of the ester bond. nih.gov The structure of the acyl group significantly influenced the degree and rate of transformation. nih.gov Following hydrolysis, the released testosterone was further metabolized.

Another study investigating the biotransformation of nandrolone decanoate, a structurally related steroid ester, by Fusarium fujikuroi showed hydrolysis of the ester followed by oxidation at the 17-position. nih.gov This resulted in the formation of 17β-hydroxyestr-4-en-3-one (nandrolone) with a 25.4% yield and estr-4-en-3,17-dione with a 33% yield. nih.gov

The biotransformation of androst-4-ene-3,17-dione (AD), the immediate precursor to testosterone, by fungal cultures also provides kinetic data relevant to testosterone production. For example, Fusarium solani converted AD to testosterone with a 14% yield, while Fusarium fujikuroi achieved a 42% yield. nih.gov

The table below presents a summary of in vitro biotransformation findings for testosterone precursors and related esters in non-human (microbial) systems.

| Substrate | Microorganism | Product(s) | Yield (%) | Primary Reaction Type |

|---|---|---|---|---|

| Testosterone Isocaproate | Absidia coerulea, Acremonium roseum, Aphanocladium album | Testosterone and its metabolites | Not specified | Ester Hydrolysis, Hydroxylation |

| Androst-4-ene-3,17-dione (AD) | Fusarium oxysporum | Testosterone | 12% | 17-keto reduction |

| Androst-4-ene-3,17-dione (AD) | Fusarium solani | Testosterone | 14% | 17-keto reduction |

| Androst-4-ene-3,17-dione (AD) | Fusarium fujikuroi | Testosterone | 42% | 17-keto reduction |

| Nandrolone Decanoate | Fusarium fujikuroi | 17β-hydroxyestr-4-en-3-one (Nandrolone) | 25.4% | Ester Hydrolysis |

| Nandrolone Decanoate | Fusarium fujikuroi | Estr-4-en-3,17-dione | 33% | Ester Hydrolysis, 17-hydroxy oxidation |

Molecular Interactions and Mechanistic Investigations of Testosterone 17 Isocaprate

Interaction with Sex Hormone Binding Globulin (SHBG) in Cell-Free Systems

Sex Hormone-Binding Globulin (SHBG) is a glycoprotein (B1211001) produced primarily in the liver that binds to androgens and estrogens in the bloodstream, regulating their bioavailability. wikipedia.orgdpcweb.com Only the fraction of testosterone (B1683101) that is unbound or "free" (approximately 1-2%), along with a loosely-bound albumin fraction, is considered biologically active and able to diffuse into target tissues to activate androgen receptors. wikipedia.orgnih.gov

Similar to its interaction with the androgen receptor, testosterone 17-isocaprate does not bind with high affinity to SHBG. The primary ligands for SHBG are the active, unesterified sex steroids. SHBG exhibits the highest affinity for dihydrotestosterone (B1667394) (DHT), followed by testosterone, while estradiol (B170435) binds with a lower affinity. wikipedia.orgnih.gov The esterification at the C-17β position prevents the steroid from effectively binding within the SHBG ligand-binding pocket.

The interaction of this compound with SHBG is indirect. As the ester is hydrolyzed in vivo, it releases free testosterone, which then enters the circulatory pool and establishes equilibrium with binding proteins like SHBG and albumin. Therefore, this compound functions as a circulating reservoir that replenishes the pool of free testosterone, which is then subject to binding by SHBG. Cell-free system studies would demonstrate that the presence of the isocaproate ester does not significantly displace a high-affinity ligand like DHT or testosterone from SHBG. The regulation of androgen activity by SHBG thus applies to the testosterone released from the ester, not the ester molecule itself.

| Steroid | Relative Binding Affinity for SHBG |

| Dihydrotestosterone (DHT) | ~500% (of Testosterone) |

| Testosterone | 100% (Reference) |

| Androstenediol | ~50% |

| Estradiol | ~20% |

| Estrone | Low Affinity |

| Dehydroepiandrosterone (DHEA) | Low Affinity |

| This compound | Negligible |

This table illustrates the relative binding affinities of various steroids for SHBG. Data compiled from multiple sources. wikipedia.orgnih.gov

Theoretical Chemistry and Computational Modeling

Computational methods provide valuable insights into the molecular interactions of steroid esters, helping to elucidate structure-function relationships that are difficult to observe experimentally.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of steroid hormones, MD simulations can reveal the dynamics of ligand binding, the resulting conformational changes in the receptor, and the stability of the ligand-receptor complex. researchgate.netmdpi.com

For this compound, MD simulations would primarily focus on the interaction of its active metabolite, testosterone (or DHT), with the androgen receptor's ligand-binding domain. nih.gov These simulations have shown that agonist binding stabilizes a specific "agonistic" conformation of the AR. This involves the repositioning of key structural elements, particularly helix 12, to form a binding surface for coactivator proteins, which is essential for initiating gene transcription. escholarship.org

While direct simulation of the this compound prodrug docking into the AR is less common (due to its low affinity), such a simulation would likely demonstrate steric clashes and an unstable interaction, reinforcing the concept that the ester group prevents effective binding. The primary utility of MD simulations in this context is to understand the precise mechanism by which the active hormone, once released from its ester prodrug, activates the receptor at an atomic level. escholarship.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physical properties. kg.ac.rs

For steroid esters, QSAR studies typically focus on predicting the binding affinity of the parent steroid to the androgen receptor. mdpi.comnih.gov These models use molecular descriptors that quantify various aspects of a molecule's structure, such as:

Electronic properties: Partial charges, energy of molecular orbitals (e.g., HOMO/LUMO).

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP).

Steric/Topological features: Molecular size, shape, and connectivity.

These descriptors are used to build a regression model that can predict the binding affinity of new or untested steroid compounds. vensel.org

QSPR models are particularly relevant for steroid esters as they can be used to predict pharmacokinetic properties. For this compound, a key property is the rate of enzymatic hydrolysis. A QSPR model could be developed to correlate structural features of the ester chain (e.g., length, branching, volume) with the rate of cleavage by esterases. Such a model would be invaluable for designing new steroid ester prodrugs with finely tuned release profiles and durations of action. wikipedia.org

Crystallographic and spectroscopic techniques provide direct experimental data on the three-dimensional structure and chemical bonding of molecules.

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a molecule in its solid state. The crystal structure of testosterone isocaproate has been determined and reported. researchgate.netmdpi.com These studies reveal the exact conformation of the steroid nucleus and the attached isocaproate chain, as well as how the molecules pack together in a crystal lattice. researchgate.netmdpi.com Testosterone isocaproate crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. mdpi.com The steroid A-ring adopts an intermediate sofa-half-chair conformation, while the B and C rings have chair conformations, which is typical for this class of steroids. mdpi.com

| Parameter | Testosterone Isocaproate |

| Chemical Formula | C₂₅H₃₈O₃ |

| Molecular Weight | 386.57 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.556(3) |

| b (Å) | 11.234(5) |

| c (Å) | 31.060(12) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2287.6(17) |

| Z | 4 |

Crystallographic data for Testosterone Isocaproate. researchgate.netmdpi.com

Spectroscopic Methods: Spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, an FT-IR spectrum would show characteristic absorption bands corresponding to:

The C=O stretching vibration of the ester carbonyl group.

The C=O stretching of the ketone group in the A-ring.

C-O stretching vibrations of the ester linkage.

C-H stretching and bending vibrations of the steroid backbone and alkyl chain.

These spectroscopic signatures provide a fingerprint for the molecule, confirming the presence of the ester functional group and the integrity of the steroid structure. nih.gov

Intermolecular Interactions and Crystal Energy Analysis of Steroid Esters

The spatial arrangement of steroid esters within a crystal lattice is dictated by a complex interplay of intermolecular forces. These interactions, though non-covalent, collectively determine the crystal packing, stability, and ultimately, the physicochemical properties of the solid state. A comprehensive understanding of these forces is paramount for fields ranging from pharmaceutical sciences to materials engineering. This section delves into the nuanced world of intermolecular interactions and crystal energy analysis, with a specific focus on this compound and related steroid esters.

Detailed investigations into the crystal structures of short-chain testosterone esters, including propionate, phenylpropionate, and isocaproate, have been conducted using single-crystal X-ray diffraction. researchgate.netmdpi.com These studies provide foundational insights into the supramolecular architecture of these compounds. For Testosterone Isocaproate, it has been determined that it crystallizes in the noncentrosymmetric orthorhombic P2₁2₁2₁ space group, with a single molecule constituting the asymmetric unit. mdpi.com This is in contrast to some longer-chain testosterone esters which have been found to have two individual molecules in their asymmetric units. nih.gov

The following table presents the calculated crystal lattice energies for Testosterone Isocaproate and related testosterone esters, providing a comparative view of their solid-state energetic landscapes.

| Compound | Total Energy (kJ/mol) | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) |

| Testosterone | -150.3 | -21.1 | -10.3 | -123.9 | 80.8 |

| Testosterone Acetate (B1210297) | -148.8 | -20.6 | -9.9 | -125.1 | 79.9 |

| Testosterone Propionate | -156.4 | -20.8 | -10.4 | -136.1 | 87.8 |

| Testosterone Isocaproate | -185.3 | -19.9 | -11.8 | -171.3 | 110.1 |

| Testosterone Phenylpropionate | -186.1 | -24.4 | -13.5 | -163.6 | 100.8 |

Data sourced from Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters. researchgate.net

As evidenced by the data, the dispersion energy is the most significant attractive force in the crystal lattice of these steroid esters. researchgate.net The contribution of Coulombic and polarization energies is comparatively smaller. researchgate.net The repulsion term, as expected, is a positive value that counteracts the attractive forces. nih.gov The total lattice energy provides a quantitative measure of the stability of the crystal structure.

Further insights into the intermolecular contacts can be gained through Hirshfeld surface analysis. This technique allows for the visualization and quantification of different types of intermolecular interactions within the crystal. For Testosterone Isocaproate, the Hirshfeld surface analysis corroborates the importance of H···H, O···H, and C···H contacts in the crystal packing.

The table below summarizes the principal intermolecular contacts for Testosterone Isocaproate derived from Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution |

| H···H | 71.9% |

| O···H/H···O | 18.1% |

| C···H/H···C | 8.8% |

| O···C/C···O | 0.5% |

| C···C | 0.4% |

| O···O | 0.3% |

Data sourced from Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters. researchgate.net

The prevalence of H···H contacts is typical for organic molecules rich in hydrogen atoms. The significant contribution of O···H/H···O contacts further underscores the role of C-H···O interactions in the crystal structure of Testosterone Isocaproate. researchgate.net

Emerging Research Frontiers and Future Perspectives for Testosterone 17 Isocaprate Studies

Development of Novel and Sustainable Synthetic Routes for Steroid Esters

The synthesis of steroid esters, including testosterone (B1683101) 17-isocaprate, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. Traditional synthetic methods often rely on hazardous reagents and produce substantial waste, prompting the development of more environmentally benign and efficient alternatives.

A key area of innovation is the use of chemoenzymatic processes. These methods combine the selectivity of enzymatic catalysts with the efficiency of chemical reactions. For instance, lipases are being explored for the esterification of testosterone, offering high regioselectivity at the 17β-hydroxyl group and avoiding the need for protecting groups. nih.gov This enzymatic approach can lead to higher yields and a cleaner product profile compared to conventional chemical acylation.

Heterogeneous catalysis is another promising frontier. The use of solid-supported catalysts, such as polymer-supported tosylic acid, simplifies product purification and allows for catalyst recycling, thereby reducing waste and cost. acs.orgwikiwand.com These catalysts can be employed in solvent-free conditions, further enhancing the sustainability of the process.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of testosterone esters. acs.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and fewer byproducts. acs.orgwikiwand.com The combination of microwave technology with solvent-free conditions and recyclable catalysts represents a significant step towards highly efficient and sustainable synthetic routes for steroid esters like testosterone 17-isocaprate.

Future research in this area will likely focus on the development of novel biocatalysts with enhanced stability and activity, the design of more efficient and recyclable solid catalysts, and the integration of these technologies into continuous flow processes for large-scale, sustainable production.

Advanced Biotransformation Research in Diverse Microbial and Animal Models

Understanding the metabolic fate of this compound is crucial for predicting its efficacy and duration of action. Advanced biotransformation studies in a variety of biological systems are shedding light on the metabolic pathways involved.

In vivo, this compound functions as a prodrug. Upon administration, it is hydrolyzed by esterase enzymes present in the bloodstream and tissues, releasing free testosterone and isocaproic acid. The liberated testosterone then enters the body's natural steroid metabolic pathways. The rate of this hydrolysis is a key determinant of the compound's pharmacokinetic profile.

Microbial models offer a powerful tool for studying the metabolism of steroid esters. Research has shown that various fungi, including Absidia coerulea, Acremonium roseum, and Aphanocladium album, are capable of metabolizing this compound. fitscience.co The primary metabolic step is believed to be the hydrolysis of the ester bond, followed by further transformation of the testosterone molecule. fitscience.co These microbial systems can be used to identify potential metabolites and elucidate the enzymatic processes involved in the breakdown of long-chain testosterone esters.

Bacterial models are also being explored for their steroid-transforming capabilities. Certain bacteria possess enzymes that can modify the steroid nucleus, such as hydroxylation and oxidation, providing insights into potential metabolic pathways. While specific studies on this compound in bacteria are limited, research on testosterone biotransformation by various bacterial strains provides a foundation for future investigations. researchgate.net

Future research will likely involve the use of genetically engineered microorganisms to overexpress specific metabolic enzymes, allowing for a more detailed investigation of individual metabolic steps. Furthermore, studies in diverse animal models will be essential to understand species-specific differences in the metabolism and pharmacokinetics of this compound.

Elucidation of Specific Receptor-Ligand Dynamics for Long-Chain Steroid Esters

The biological effects of this compound are mediated through the interaction of its active metabolite, testosterone, with the androgen receptor (AR). This compound itself is not biologically active and does not bind to the AR. nih.gov Therefore, the elucidation of receptor-ligand dynamics primarily focuses on the interaction between testosterone and the AR.

The binding of testosterone to the AR initiates a conformational change in the receptor, leading to its translocation to the cell nucleus. wikipedia.org In the nucleus, the testosterone-AR complex binds to specific DNA sequences known as androgen response elements (AREs), which in turn modulates the transcription of androgen-responsive genes. wikipedia.org This genomic action is the primary mechanism through which testosterone exerts its physiological effects.

The structure of the ester chain in this compound does not directly influence the binding affinity or the interaction with the AR. Instead, the length and branching of the isocaproate moiety play a crucial role in the compound's pharmacokinetics. researchgate.net By modifying the lipophilicity of the molecule, the ester chain governs the rate of absorption from the injection site and the rate of hydrolysis by esterases. nih.gov This, in turn, controls the concentration and duration of free testosterone available to bind to the AR.

Application of Multi-Omics Approaches to Understand Steroid Ester Metabolism

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the metabolism and effects of steroid esters like this compound. These approaches allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, providing a comprehensive picture of the biological response to a given compound.

Metabolomics can be used to identify and quantify the full spectrum of metabolites produced during the biotransformation of this compound. Untargeted metabolomic profiling of plasma and urine samples following administration can reveal the pharmacokinetic profile and identify novel metabolic products of both the testosterone and the isocaproate moieties. researchgate.net

Transcriptomics , through techniques like RNA sequencing, can identify changes in gene expression in response to testosterone released from its ester prodrug. This can help to elucidate the molecular pathways that are activated or repressed by the hormone in different target tissues. For example, transcriptomic analysis can reveal the effects of testosterone on genes involved in muscle growth, red blood cell production, and lipid metabolism. wikiwand.com

Proteomics allows for the large-scale study of proteins and can identify changes in the proteome of cells or tissues following treatment with this compound. This can provide insights into the functional consequences of altered gene expression and can help to identify the specific proteins that mediate the physiological effects of testosterone. sciencescholar.us

The true power of these approaches lies in their integration. An integrated multi-omics analysis can connect changes at the genomic, transcriptomic, proteomic, and metabolomic levels to provide a comprehensive, systems-level understanding of the biological effects of this compound. For example, by combining metabolomic data on the rate of testosterone release with transcriptomic and proteomic data from target tissues, researchers can build detailed models of the dose-response relationship and the time course of physiological effects.

Future research will increasingly rely on these integrated multi-omics approaches to unravel the complex biological networks that are modulated by long-chain steroid esters.

Development of Ultra-Sensitive and High-Throughput Analytical Platforms for Pre-clinical Research

The advancement of pre-clinical research on this compound and other long-chain steroid esters is heavily reliant on the development of robust, sensitive, and high-throughput analytical methods. These platforms are essential for accurately quantifying the parent compound and its metabolites in complex biological matrices, such as plasma, serum, and tissue samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of steroid esters. acs.orgfitscience.co This technique offers high sensitivity and specificity, allowing for the detection and quantification of this compound and its metabolites at very low concentrations. fitscience.co The development of rapid LC-MS/MS methods with minimal sample preparation is a key focus for enabling high-throughput analysis in pre-clinical studies. acs.org

High-Throughput Screening (HTS) assays are also being developed to facilitate the rapid screening of large numbers of samples. Techniques such as Atmospheric Solids Analysis Probe (ASAP)-MS offer the potential for the rapid identification and quantification of steroid esters with minimal sample preparation, making them suitable for high-throughput applications. researchgate.net

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), have traditionally been used for hormone quantification. While they can be adapted for high-throughput formats, they often suffer from cross-reactivity and may lack the specificity required for distinguishing between different steroid esters and their metabolites. semanticscholar.org However, novel immunoassay formats, such as open-sandwich ELISA (OS-ELISA), are being developed to improve sensitivity and specificity for small molecules like testosterone. wikipedia.org

The table below summarizes some of the key analytical platforms used in the pre-clinical research of steroid esters.

| Analytical Platform | Principle | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity, high specificity, ability to quantify multiple analytes simultaneously. fitscience.co | Higher cost, lower throughput compared to some immunoassays. |

| ASAP-MS | Ambient ionization mass spectrometry for rapid analysis of solids and liquids. | Very high throughput, minimal sample preparation. researchgate.net | Primarily for screening and identification, quantification can be challenging. |

| Immunoassays (e.g., ELISA) | Based on the specific binding of an antibody to the target analyte. | High throughput, relatively low cost. | Potential for cross-reactivity, may lack specificity for different esters. semanticscholar.org |

| OS-ELISA | A non-competitive immunoassay using recombinant antibody fragments. | Improved sensitivity and dynamic range for small molecules. wikipedia.org | Requires development of specific antibody fragments. |

Future developments in this field will likely focus on the miniaturization of analytical systems, the development of novel sample preparation techniques for improved efficiency, and the integration of different analytical platforms to provide a more comprehensive analysis of steroid ester disposition in pre-clinical models.

Comparative Mechanistic Studies Across Steroid Ester Congeners

Comparative studies of different testosterone esters, or congeners, are essential for understanding the structure-activity relationships that govern their pharmacokinetic and pharmacodynamic properties. By comparing esters with varying chain lengths and structures, researchers can elucidate the mechanisms by which the ester moiety influences the therapeutic profile of the parent hormone.

The primary mechanistic difference between testosterone esters lies in their rate of hydrolysis. The length and branching of the ester chain directly impact the molecule's lipophilicity and its susceptibility to enzymatic cleavage by esterases. researchgate.net Generally, longer and more complex ester chains result in a slower release of testosterone from the injection depot and a longer duration of action. wikipedia.org

For example, testosterone propionate, a short-chain ester, is rapidly hydrolyzed and has a short half-life, requiring frequent administration. wikipedia.org In contrast, longer-chain esters like testosterone decanoate (B1226879) and undecanoate have much longer half-lives, allowing for less frequent dosing. wikipedia.org this compound, with its six-carbon branched chain, has an intermediate duration of action. nih.gov

The table below provides a comparison of the pharmacokinetic properties of several testosterone esters.

| Testosterone Ester | Ester Chain Length | Relative Duration of Action |

|---|---|---|

| Testosterone Propionate | Short (3 carbons) | Short |

| Testosterone Phenylpropionate | Intermediate | Intermediate |

| This compound | Intermediate (6 carbons, branched) | Intermediate |

| Testosterone Enanthate | Long (7 carbons) | Long |

| Testosterone Cypionate | Long (8 carbons, cyclic) | Long |

| Testosterone Decanoate | Long (10 carbons) | Very Long |

| Testosterone Undecanoate | Very Long (11 carbons) | Very Long |

Comparative mechanistic studies also investigate how the different release profiles of testosterone from various esters impact downstream physiological effects. For example, esters that produce more stable and physiological testosterone levels may have a different impact on target tissues compared to esters that result in large fluctuations between peak and trough concentrations. researchgate.net

Future research in this area will involve head-to-head clinical and pre-clinical studies comparing a wide range of testosterone esters. These studies will utilize advanced pharmacokinetic and pharmacodynamic modeling to precisely characterize the relationship between ester structure and therapeutic effect, ultimately leading to the development of optimized testosterone therapies with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural identification and purity assessment of Testosterone 17-Isocaprate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation. For purity, use HPLC with UV detection (λmax ~237 nm, as observed in related testosterone esters ). Gas Chromatography-Mass Spectrometry (GC-MS) can validate molecular weight and fragmentation patterns. Ensure solvent systems (e.g., acetonitrile) are specified in protocols to replicate retention times .

Q. How should synthesis protocols for this compound be designed to ensure reproducibility?

- Methodological Answer : Detailed stepwise synthesis protocols must include:

- Reagents : Exact molar ratios, catalysts, and reaction conditions (temperature, duration).

- Purification : Column chromatography conditions (stationary phase, mobile phase gradient).

- Characterization : Yield percentages, melting points, and spectral data.

- Storage : Specify stability parameters (e.g., -20°C for long-term storage ). Avoid abbreviating chemical names; use IUPAC nomenclature consistently .

Q. What statistical approaches are critical for validating in vitro bioactivity assays of this compound?

- Methodological Answer : Use dose-response curves with nonlinear regression to calculate EC50/IC50 values. Include controls (positive/negative) and triplicate measurements to assess intra-assay variability. Apply ANOVA or Student’s t-test for significance testing, reporting p-values and confidence intervals. Predefine acceptance criteria for assay validity (e.g., Z’ factor >0.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different animal models?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables (e.g., species-specific metabolism, administration routes). Use subgroup analysis to isolate confounding factors (e.g., esterase activity differences). Predefine subgroups in the experimental design to avoid post hoc bias . Validate findings with compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-individual variability .

Q. What strategies optimize the design of receptor-binding studies to assess this compound’s androgen receptor (AR) affinity?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-R1881) with varying concentrations of this compound. Include Scatchard analysis to calculate dissociation constants (Kd).

- Mutagenesis : Compare binding affinities in AR mutants to identify critical interaction sites.

- Cross-Validation : Correlate in vitro binding data with in vivo pharmacodynamic outcomes (e.g., muscle hypertrophy in rodent models). Report raw data and normalized values in supplementary materials .

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s metabolic stability?

- Methodological Answer :

- Model Refinement : Recalibrate QSAR or molecular dynamics simulations using experimental half-life data from liver microsome assays.

- Enzyme Kinetics : Measure Km and Vmax for esterase-mediated hydrolysis. Compare isoforms (e.g., human vs. rodent carboxylesterases) to identify species-specific biases.

- Data Transparency : Clearly distinguish between prespecified hypotheses and exploratory analyses in publications .

Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing reproducible studies on this compound?

- Methodological Answer :

- Experimental Section : Full synthetic routes, spectral data (NMR, MS), and purity thresholds.

- Statistical Documentation : Raw datasets, software versions (e.g., GraphPad Prism, R), and code for custom analyses.

- Ethical Compliance : Declare animal/human ethics approvals and ARRIVE/CONSORT-EHEALTH guidelines adherence if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.